molecular formula C8H7N3O2 B1444800 Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate CAS No. 1033772-23-4

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Cat. No.: B1444800
CAS No.: 1033772-23-4
M. Wt: 177.16 g/mol
InChI Key: RDBBFJAPMNVENH-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS 1033772-23-4) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery. This compound, with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol, serves as a versatile synthon for the construction of more complex heterocyclic architectures . Its pyrazolopyridine core is a privileged scaffold in the development of novel therapeutic agents, with research applications spanning potential treatments for neurological disorders, inflammation, and oncology . Researchers utilize this ester derivative as a critical precursor to a range of biologically active molecules, often modifying the carboxylate group to create derivatives that can interact with specific enzymatic targets or cellular receptors . The compound is characterized by its SMILES notation, COC(=O)C1=NC2=C(C=C1)NN=C2, and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for handling information. Hazard Statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBFJAPMNVENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242045
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-23-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it a viable option for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at Ester Group

The methyl ester undergoes nucleophilic substitution with hydrazine derivatives to form carbohydrazides. In one protocol:

text
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate + Hydrazine hydrate → 1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (4) Conditions: Reflux in ethanol (5 hrs, 89% yield) [3]

This reaction enables further derivatization through:

Table 1 : Subsequent reactions of carbohydrazide intermediate

ReagentProduct TypeConditionsYield
Phenyl isothiocyanateThiourea derivatives (6a)EtOH reflux, 8 hrs89%
Allyl isothiocyanateAllyl thiocarbamates (6b)EtOH reflux, 10 hrs70%
4-NitrobenzaldehydeHydrazone derivatives (8f)Piperidine catalysis82%

Key spectral data for compound 6b:

  • ¹H NMR : δ 10.57 (NH), 8.50 (NH), 8.12 (NH), 4.21-4.26 (allyl CH₂)

  • ¹³C NMR : δ 178.0 (C=S), 164.4 (C=O)

Cyclocondensation Reactions

The ester participates in multicomponent reactions to form fused heterocycles:

Scheme : Reaction with diethyl acetylenedicarboxylate

text
Methyl ester + Diethyl acetylenedicarboxylate → Pyrazolo[3,4-b]pyridine-pyrazolone hybrid (13) Conditions: Toluene reflux, 90% yield [3]

Characteristic spectral features of product 13:

  • ¹H NMR : δ 11.20 (pyrazolone-NH), 6.82 (pyrazolone-H)

  • ¹³C NMR : δ 163.3 (pyrazolone C=O), 124.6 (pyrazolone-CH)

Azide Formation and Rearrangements

Treatment with nitrous acid generates reactive intermediates:

text
Methyl ester → 5-Carbonylazide (9) Conditions: NaNO₂/HCl, 0-5°C, 75% yield [3]

The azide undergoes Curtius rearrangement to isocyanate intermediates, enabling nucleophilic additions:

Table 2 : Reactions of carbonylazide derivative

ReagentProductKey Spectral Data
Ethyl 2-cyanoacetate (10a)Cyanoester (11)¹H NMR: δ 4.10 (CH), 13C: δ 164.5 (C=O)
Allyl isothiocyanate (5b)Thiazole derivatives (21)¹³C NMR: δ 178.2 (C=S), 166.2 (C=O)

Catalytic Functionalization

Industrial-scale modifications employ acid catalysts:

Optimized protocol for annulation reactions :

  • Catalyst: AC-SO₃H (5 mg)

  • Solvent: Ethanol

  • Time: 30-45 mins

  • Yield: 82-90%

Key advantages:

  • No column chromatography required

  • Catalyst recyclability (5 cycles without activity loss)

  • Broad substrate scope (8 derivatives synthesized)

Scientific Research Applications

Biological Activities

Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exhibits several notable biological activities:

  • Kinase Inhibition : It has been identified as a potential inhibitor of various kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression .
  • Antiviral Properties : The compound shows promise as an HIV-1 non-nucleoside reverse transcriptase inhibitor, highlighting its potential in antiviral drug development .
  • Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Applications in Drug Development

The unique properties of this compound make it suitable for various applications in drug design:

  • Lead Compound for Drug Development : Its ability to interact with multiple biological targets allows it to serve as a lead compound for developing new therapeutics aimed at various diseases.
  • Combinatorial Libraries : The compound can be incorporated into combinatorial libraries to identify novel drug candidates through high-throughput screening methods.
  • Structure-Activity Relationship Studies : Its diverse substitution patterns enable researchers to conduct structure-activity relationship (SAR) studies to optimize efficacy and reduce side effects in drug formulations.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Development of Kinase Inhibitors : A study focused on modifying the compound to enhance its selectivity and potency against specific kinases involved in cancer pathways. The modifications led to improved binding affinity and reduced off-target effects.
  • Antiviral Drug Candidates : Research demonstrated that derivatives of this compound exhibited significant activity against HIV replication in vitro, paving the way for further development as antiviral agents.
  • Neuroprotective Agents : Investigations into the neuroprotective effects showed that certain derivatives could mitigate oxidative stress in neuronal cell lines, suggesting potential therapeutic applications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent signaling pathways, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo-Pyridine Esters

The structural analogs of methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate differ primarily in substituents at positions 1, 3, 4, and 6, as well as ester groups (methyl vs. ethyl). These modifications influence physicochemical properties, reactivity, and biological activity.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound None (parent compound) C₈H₇N₃O₂ 177.16 High purity (≥98%), used in kinase inhibitors
Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate 1-Benzyl, 4-Cl, ethyl ester C₁₆H₁₄ClN₃O₂ 315.75 Increased lipophilicity; potential for halogen bonding
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate 1-Me, 4-Cl, ethyl ester C₁₀H₁₀ClN₃O₂ 239.66 Lower molecular weight; chloro substituent enhances reactivity
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylate 1-Me, 3-Me, 5-Cl, 6-Me C₁₁H₁₂ClN₃O₂ 253.69 Steric hindrance from methyl groups; altered solubility
Ethyl 3-bromo-4-morpholino-1H-pyrazolo[3,4-B]pyridine-5-carboxylate 3-Br, 4-morpholino, ethyl ester C₁₄H₁₇BrN₄O₃ 377.21 Bromine enables cross-coupling; morpholino improves solubility

Impact of Ester Groups

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., the parent compound) generally exhibit lower molecular weights and slightly higher solubility in polar solvents compared to ethyl esters. Ethyl esters, as seen in analogs like ethyl 1-benzyl-4-chloro derivatives, increase lipophilicity, which may enhance cell membrane permeability in biological systems .

Halogen Substitutions

  • Chlorine and Bromine : Chloro (e.g., 4-Cl in ) and bromo (e.g., 3-Br in ) substituents introduce sites for further functionalization (e.g., Suzuki coupling) and modulate electronic properties. Bromine’s larger atomic radius may also facilitate halogen bonding in protein-ligand interactions .

Biological Activity

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a heterocyclic compound with significant biological activity, primarily attributed to its unique structural features. This article provides a comprehensive overview of the compound's biological activities, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol
  • Structural Features : The compound contains a pyrazolo ring fused with a pyridine ring and features a methyl ester functional group at the 5-position of the pyrazolo ring. This structure enhances its reactivity and potential biological activity due to the electron-withdrawing nature of the carbonyl group, which increases electrophilicity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it demonstrated significant antiproliferative effects on A172, U87MG, A375, A2058, and Panc0504 cell lines .
  • Antimicrobial Properties : It has been reported to possess antimicrobial activity against certain bacterial strains. This property is critical for developing new antibiotics in response to rising drug resistance.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules. Its structural similarity to purine bases allows it to target multiple biochemical pathways, including:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. One derivative showed an IC50 value of 0.2 nM against TBK1 .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Condensation Reactions : The synthesis often involves condensation reactions between appropriate precursors under acidic conditions. For example, the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals has been successfully employed to generate diverse derivatives .
  • Efficient Protocols : Recent advancements have introduced straightforward protocols utilizing readily available starting materials, enhancing yield and efficiency in synthesizing pyrazolo derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant antiproliferative effects on multiple cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryPotential application in treating inflammatory diseases
Kinase InhibitionPotent inhibitor of TBK1 with IC50 = 0.2 nM

Q & A

Q. What are the common synthetic routes for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate?

The compound is synthesized via condensation of pyrazole-4-carbaldehydes with β-ketoesters in the presence of a base like piperidine. For example, 5-amino-1H-pyrazole-4-carbaldehyde reacts with β-ketoesters under reflux to yield pyrazolo[3,4-b]pyridine-5-carboxylates . Cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis is another route for analogous pyrazole-carboxylates .

Q. Which spectroscopic techniques are used for characterization?

  • NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6–8 ppm) .
  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX software is commonly used for refinement .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 177.16) .

Q. What purification methods are recommended post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Recrystallization from ethanol or methanol improves purity. Acidic or basic hydrolysis intermediates may require aqueous workup .

Q. How should the compound be stored to ensure stability?

Store in a sealed container under dry conditions at room temperature. Avoid prolonged exposure to moisture or light to prevent ester hydrolysis or decomposition .

Q. What are key intermediates in its synthesis?

Pyrazole-4-carbaldehydes (e.g., 5-amino-1H-pyrazole-4-carbaldehyde) and β-ketoesters (e.g., dimethyl-3-oxopentanedioate) are critical intermediates. Azide derivatives may also serve as precursors .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during refinement?

Use SHELXL for anisotropic displacement parameter refinement. Check for twinning or disorder using WinGX/ORTEP. Cross-validate with NMR and IR data to resolve ambiguities in electron density maps .

Q. What strategies optimize reaction yields for pyrazolo-pyridine carboxylates?

  • Catalyst screening : Piperidine or acetic acid enhances cyclization efficiency .
  • Solvent optimization : Ethanol or DMF improves solubility of intermediates.
  • Temperature control : Reflux conditions (80–100°C) favor ring closure .

Q. How do electronic effects of substituents influence reactivity?

Computational studies (DFT) reveal electron-withdrawing groups (e.g., ester) reduce electron density at the pyridine ring, directing electrophilic substitution to the pyrazole moiety. Hammett plots correlate substituent effects with reaction rates .

Q. How to address discrepancies between theoretical and experimental NMR shifts?

Perform solvent-corrected DFT calculations (e.g., using Gaussian). Consider tautomeric equilibria or proton exchange processes, which may require variable-temperature NMR studies .

Q. What is the role of the ester group in derivatization?

The methyl ester acts as a protective group, enabling hydrolysis to the carboxylic acid for further coupling (e.g., amidation). It also stabilizes the heterocyclic core during metal-catalyzed cross-coupling reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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